molecular formula C3H10N+ B1229207 Trimethylammonium

Trimethylammonium

Cat. No. B1229207
M. Wt: 60.12 g/mol
InChI Key: GETQZCLCWQTVFV-UHFFFAOYSA-O
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Patent
US08318976B2

Procedure details

(S)-(+)-Abscisic acid (2.64 g of 95% purity) was suspended in 15 mL of deionized water containing 50 mg of Tween 20. An aqueous solution of trimethylamine (1.5 mL of 6.6M concentration) was added, which caused most of the abscisic acid to dissolve. The remainder of the neutralization was then carried out by careful dropwise addition of the aqueous trimethylamine, to give a clear solution of pH 6.8. Preservative (63 mg of potassium sorbate) was added, and it quickly dissolved. The solution was made up to 25 mL final volume to give a 10% by weight aqueous composition of abscisic acid as a trimethylammonium salt.
Quantity
2.64 g
Type
reactant
Reaction Step One
[Compound]
Name
Tween 20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
63 mg
Type
reactant
Reaction Step Six
Name
Quantity
15 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C@:8]([OH:17])(/[CH:9]=[CH:10]/[C:11](/[CH3:16])=[CH:12]\[C:13]([OH:15])=[O:14])[C:7]([CH3:19])([CH3:18])[CH2:6][C:4](=[O:5])[CH:3]=1.[CH3:20][N:21]([CH3:23])[CH3:22].CC1C(O)(/C=C/C(/C)=C\C(O)=O)C(C)(C)CC(=O)C=1.C([O-])(=O)/C=C/C=C/C.[K+]>O>[CH3:1][C:2]1[C:8]([OH:17])(/[CH:9]=[CH:10]/[C:11](/[CH3:16])=[CH:12]\[C:13]([OH:15])=[O:14])[C:7]([CH3:19])([CH3:18])[CH2:6][C:4](=[O:5])[CH:3]=1.[CH3:20][NH+:21]([CH3:23])[CH3:22] |f:3.4|

Inputs

Step One
Name
Quantity
2.64 g
Type
reactant
Smiles
CC1=CC(=O)CC([C@]1(/C=C/C(=C\C(=O)O)/C)O)(C)C
Step Two
Name
Tween 20
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
CN(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=O)CC(C1(/C=C/C(=C\C(=O)O)/C)O)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C
Step Six
Name
Quantity
63 mg
Type
reactant
Smiles
C(\C=C\C=C\C)(=O)[O-].[K+]
Step Seven
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
CUSTOM
Type
CUSTOM
Details
to give a clear solution of pH 6.8
DISSOLUTION
Type
DISSOLUTION
Details
it quickly dissolved

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=O)CC(C1(/C=C/C(=C\C(=O)O)/C)O)(C)C
Name
Type
product
Smiles
C[NH+](C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.